molecular formula C18H21N5 B14966271 1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B14966271
M. Wt: 307.4 g/mol
InChI Key: UYGCPQAXLXDRDY-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-methylphenyl group and at position 4 with a 4-methylpiperidin-1-yl moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere, enabling interactions with biological targets such as kinases and receptors . Substituents at positions 1 and 4 are critical for modulating pharmacological activity, solubility, and metabolic stability .

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

1-(3-methylphenyl)-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H21N5/c1-13-6-8-22(9-7-13)17-16-11-21-23(18(16)20-12-19-17)15-5-3-4-14(2)10-15/h3-5,10-13H,6-9H2,1-2H3

InChI Key

UYGCPQAXLXDRDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-methyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolo[3,4-d]pyrimidine Derivatives

EGFR Inhibitors

Pyrazolo[3,4-d]pyrimidines with 4-(phenylamino) substituents (e.g., compounds 187–190 in Figure 15A) exhibit potent EGFR inhibition. For example:

Compound EGFR IC50 (µM) Key Substituents
187 0.033 4-(phenylamino)
190 0.005 4-(phenylamino)

However, the 4-methylpiperidine moiety could enhance solubility and blood-brain barrier penetration compared to planar aromatic substituents .

CDK2 Inhibitors

Pyrazolo[3,4-d]pyrimidines modified with glycosyl amino or thioxo groups (e.g., compounds 4–15) inhibit CDK2 by mimicking purine binding. For instance, Roscovitine (a purine-based CDK inhibitor) has an IC50 of 0.14 µM, while pyrazolo[3,4-d]pyrimidine derivatives achieve IC50 values in the nanomolar range . The target compound’s 4-methylpiperidine substituent may engage hydrophobic residues (e.g., Val18, Ile10) in CDK2’s ATP-binding pocket, but its bulky nature could sterically hinder binding compared to smaller substituents like methylthio groups .

Anti-Inflammatory and Neuroprotective Agents

KKC080096, a pyrazolo[3,4-d]pyrimidine with a t-butyl and 4-methoxybenzyl group, upregulates heme oxygenase-1 (HO-1) in microglial cells, showing neuroprotective effects . The target compound’s 3-methylphenyl and 4-methylpiperidine groups lack the electron-donating methoxy moiety critical for HO-1 induction in KKC080096, suggesting divergent mechanisms .

Metabolic Stability and Cytotoxicity

In studies comparing APPR and APPCR, the addition of a carboxamido group in APPCR conferred cytocidal activity (vs. cytostatic effects in APPR) and resistance to adenosine deaminase . The 4-methylpiperidine group in the target compound may similarly enhance metabolic stability by shielding the core from enzymatic degradation, though this requires experimental validation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(4-Chlorobenzyl)-4-(4-methylpiperidin-1-yl) Derivative KKC080096
Molecular Weight (g/mol) 341.4 342.1 398.5
Predicted LogP ~3.2 ~3.5 ~2.8
Collision Cross-Section (Ų) 181.0 ([M+H]+)

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Aromatic substituents (e.g., 3-methylphenyl) enhance target affinity via π-π stacking but may reduce solubility .
  • Position 4 : Piperidine derivatives improve pharmacokinetics (e.g., half-life) compared to planar amines but require optimization for steric compatibility with target proteins .

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